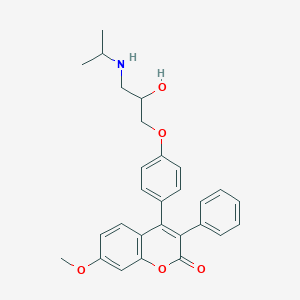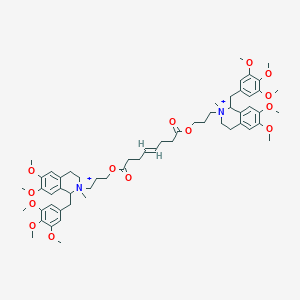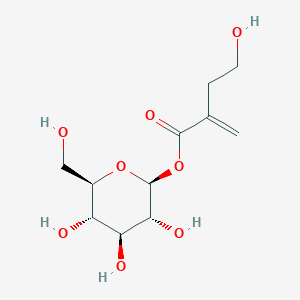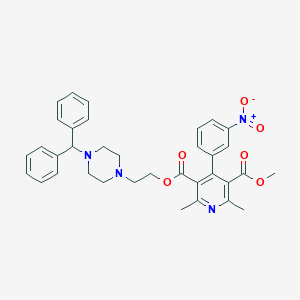
3,4-Dibromo-1,2-dichlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1,2-dichlorodibenzofuran (DBDCB) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dibenzofuran family, which is known for its diverse range of biological activities. DBDCB has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for further investigation.
Mechanism Of Action
The exact mechanism of action of 3,4-Dibromo-1,2-dichlorodibenzofuran is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have significant effects on the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to interact with certain neurotransmitter receptors, which may explain its effects on neurological processes.
Biochemical And Physiological Effects
3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have a wide range of biochemical and physiological effects. In laboratory settings, 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to inhibit the activity of various enzymes and receptors, including cytochrome P450 enzymes and neurotransmitter receptors. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have significant effects on cellular signaling pathways, leading to changes in gene expression and cellular function.
Advantages And Limitations For Lab Experiments
3,4-Dibromo-1,2-dichlorodibenzofuran has several advantages as a tool for laboratory experiments. It is a well-established compound with a known synthesis method, making it readily available for use in research. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran has a wide range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes.
However, there are also limitations to the use of 3,4-Dibromo-1,2-dichlorodibenzofuran in laboratory experiments. One of the main limitations is the potential for toxicity at high concentrations. Additionally, the effects of 3,4-Dibromo-1,2-dichlorodibenzofuran may vary depending on the specific experimental conditions, making it important to carefully control these conditions in order to obtain reliable results.
Future Directions
There are several potential future directions for research involving 3,4-Dibromo-1,2-dichlorodibenzofuran. One promising area of research involves the use of 3,4-Dibromo-1,2-dichlorodibenzofuran as a tool for investigating the mechanisms of action of various drugs and toxins. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran may have potential applications in the development of new drugs or therapies for various diseases.
Another potential direction for research involves the use of 3,4-Dibromo-1,2-dichlorodibenzofuran as a tool for investigating the role of cytochrome P450 enzymes in drug metabolism. This could lead to the development of new drugs that are more effective and have fewer side effects.
Overall, 3,4-Dibromo-1,2-dichlorodibenzofuran is a promising compound with significant potential for scientific research. Further investigation into its mechanisms of action and potential applications could lead to important advances in various fields of study.
Synthesis Methods
3,4-Dibromo-1,2-dichlorodibenzofuran can be synthesized through a series of chemical reactions involving the bromination and chlorination of dibenzofuran. The synthesis of 3,4-Dibromo-1,2-dichlorodibenzofuran is a complex process that requires careful control of reaction conditions and the use of specialized equipment. Despite its complexity, the synthesis of 3,4-Dibromo-1,2-dichlorodibenzofuran has been well-established and is widely used in laboratory settings.
Scientific Research Applications
3,4-Dibromo-1,2-dichlorodibenzofuran has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 3,4-Dibromo-1,2-dichlorodibenzofuran as a tool for investigating the mechanisms of action of various biological processes. 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have significant effects on the activity of enzymes, receptors, and other cellular components, making it a valuable tool for studying these processes.
properties
CAS RN |
107227-55-4 |
|---|---|
Product Name |
3,4-Dibromo-1,2-dichlorodibenzofuran |
Molecular Formula |
C12H4Br2Cl2O |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
3,4-dibromo-1,2-dichlorodibenzofuran |
InChI |
InChI=1S/C12H4Br2Cl2O/c13-8-9(14)12-7(10(15)11(8)16)5-3-1-2-4-6(5)17-12/h1-4H |
InChI Key |
NQLNGNRQDFVTGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br |
synonyms |
DIBROMO-DICHLORODIBENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















